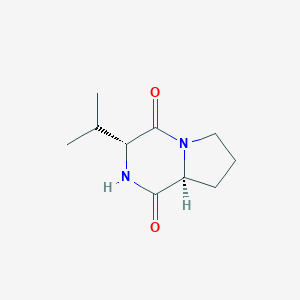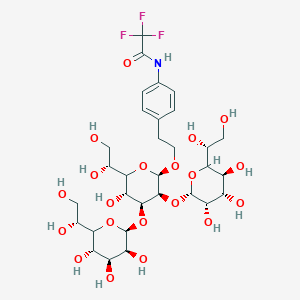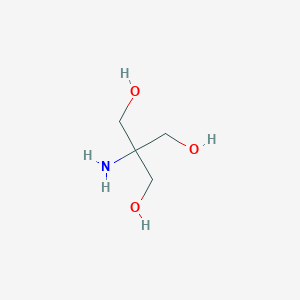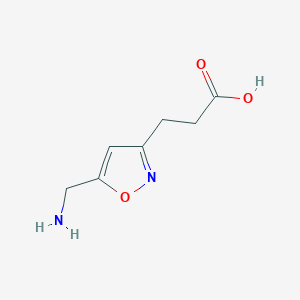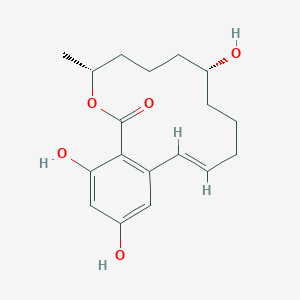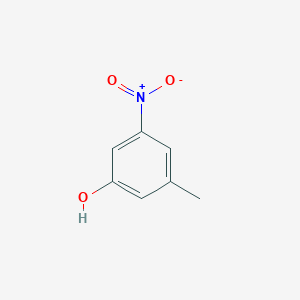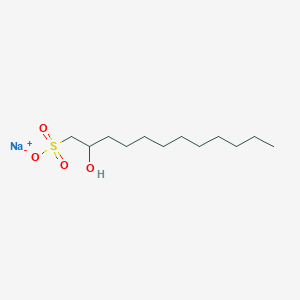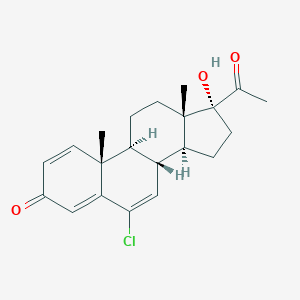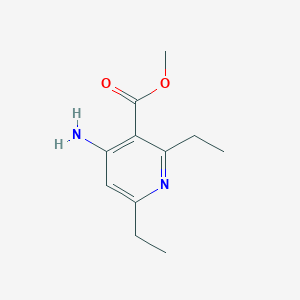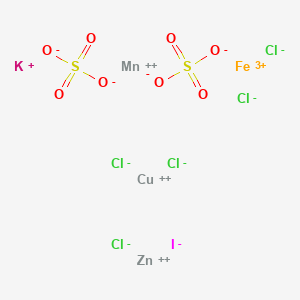
Copper;potassium;ZINC;iron(3+);manganese(2+);pentachloride;iodide;disulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The elements copper, potassium, zinc, iron(3+), manganese(2+), pentachloride, iodide, and disulfate are essential to many biochemical and physiological processes in the human body. These elements play a crucial role in maintaining proper bodily functions and are often used in scientific research to study their effects on the body.
作用机制
The mechanism of action for these elements varies depending on the specific element. Copper acts as a cofactor for many enzymes, while potassium plays a role in nerve function and muscle contraction. Zinc is involved in many enzymatic reactions and plays a role in wound healing. Iron(3+) is involved in oxygen transport in the blood, while manganese(2+) is involved in bone health and the metabolism of carbohydrates and amino acids. Pentachloride is used as a disinfectant and to treat water, while iodide is involved in thyroid function. Disulfate is used in the production of batteries and as a catalyst in chemical reactions.
Biochemical and Physiological Effects
These elements have various biochemical and physiological effects on the human body. Copper plays a role in the immune system and the development of connective tissue. Potassium is involved in nerve function and muscle contraction, while zinc plays a role in wound healing and the immune system. Iron(3+) is involved in oxygen transport in the blood, while manganese(2+) is involved in bone health and the metabolism of carbohydrates and amino acids. Pentachloride is used as a disinfectant and to treat water, while iodide is involved in thyroid function. Disulfate is used in the production of batteries and as a catalyst in chemical reactions.
实验室实验的优点和局限性
The advantages of using these elements in lab experiments include their availability and affordability, as well as their well-studied properties and effects on the body. However, the limitations of using these elements in lab experiments include potential toxicity and the need for proper handling and disposal.
未来方向
For research on these elements include further studies on their effects on the body and their potential use in medical treatments. Additionally, research on the environmental impact of these elements and their use in industry will continue to be important. Further research on the synthesis and properties of these elements will also be necessary for their continued use in scientific research and applications.
In conclusion, the elements copper, potassium, zinc, iron(3+), manganese(2+), pentachloride, iodide, and disulfate play a crucial role in many biochemical and physiological processes in the human body. Their use in scientific research has led to a better understanding of their effects on the body and their potential use in medical treatments. Further research on these elements will continue to be important for their continued use in scientific research and applications.
合成方法
The synthesis method for these elements varies depending on the specific element. Copper can be synthesized through a process of electrolysis, while potassium can be synthesized through the reaction of potassium hydroxide with an acid. Zinc can be synthesized through the reaction of zinc oxide with sulfuric acid, and iron(3+) can be synthesized through the reaction of iron(2+) with an oxidizing agent. Manganese(2+) can be synthesized through the reaction of manganese dioxide with sulfuric acid, and pentachloride can be synthesized through the reaction of chlorine gas with phosphorus pentachloride. Iodide can be synthesized through the reaction of iodine with potassium hydroxide, and disulfate can be synthesized through the reaction of sulfuric acid with sulfur trioxide.
科学研究应用
These elements are often used in scientific research to study their effects on the human body. Copper is used in research on the immune system, as well as in studies on the development of cancer. Potassium is used in research on the nervous system, and zinc is used in research on the immune system and wound healing. Iron(3+) is used in research on the cardiovascular system, while manganese(2+) is used in research on the nervous system and bone health. Pentachloride is used in research on the environment and water treatment, while iodide is used in research on thyroid function. Disulfate is used in research on the chemical industry and the production of batteries.
属性
IUPAC Name |
copper;potassium;zinc;iron(3+);manganese(2+);pentachloride;iodide;disulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.Cu.Fe.HI.K.Mn.2H2O4S.Zn/c;;;;;;;;;;2*1-5(2,3)4;/h5*1H;;;1H;;;2*(H2,1,2,3,4);/q;;;;;+2;+3;;+1;+2;;;+2/p-10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDGRQPDTCIBIV-UHFFFAOYSA-D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Mn+2].[Fe+3].[Cu+2].[Zn+2].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5CuFeIKMnO8S2Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931129 |
Source


|
| Record name | Copper(2+) iron(3+) manganese(2+) potassium zinc chloride iodide sulfate (1/1/1/1/1/5/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141563-76-0 |
Source


|
| Record name | TE 5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141563760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) iron(3+) manganese(2+) potassium zinc chloride iodide sulfate (1/1/1/1/1/5/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

